An In-depth Technical Guide to the Chemical and Physical Properties of Sodium Propanoate
An In-depth Technical Guide to the Chemical and Physical Properties of Sodium Propanoate
This technical guide provides a comprehensive overview of the chemical and physical properties of sodium propanoate, tailored for researchers, scientists, and drug development professionals. The information is presented in a structured format, including detailed experimental protocols and visualizations to facilitate a deeper understanding of this compound.
Chemical and Physical Properties
Sodium propanoate, also known as sodium propionate (B1217596), is the sodium salt of propionic acid. It is a white crystalline solid that is readily soluble in water.[1] It is commonly used as a food preservative and has applications in the pharmaceutical industry as an antifungal agent and as a histone deacetylase (HDAC) inhibitor.[2][3]
General Properties
| Property | Value | Source(s) |
| Chemical Formula | C₃H₅NaO₂ | [1][4] |
| Molecular Weight | 96.06 g/mol | [1][5] |
| IUPAC Name | Sodium propanoate | [2][5] |
| CAS Number | 137-40-6 | [2] |
| Appearance | White crystalline powder or transparent crystals.[2][4] | [2][4] |
| Odor | Faint acetic-butyric odor.[4] | [4] |
| Hygroscopicity | Hygroscopic, deliquescent in moist air.[2][4][5] | [2][4][5] |
Physical Properties
| Property | Value | Source(s) |
| Melting Point | 285-289 °C | [4][5][6] |
| Boiling Point | > 500 °C | [5] |
| Density | 1.51 - 1.549 g/cm³ | [1][5][6] |
| Flash Point | >250 °C (open cup) | [2] |
Solubility
| Solvent | Solubility | Temperature (°C) | Source(s) |
| Water | 1 g/mL | 25 | [4] |
| ~100 g/100mL | 25 | [2] | |
| 995 g/L | 20 | [7] | |
| Boiling Water | 1 g / 0.65 mL | 100 | [2] |
| Ethanol | 41.7 g/L (~24 mL/g) | 25 | [2][4] |
| Acetone | Insoluble | - | [8] |
| Benzene | Insoluble | - | [8] |
Acidity
| Property | Value | Source(s) |
| pKa of propionic acid | 4.87 | |
| pH of 10% solution | 8.5 - 10.5 | [9] |
Experimental Protocols
Determination of Melting Point
Objective: To determine the melting point range of a solid organic compound like sodium propanoate.
Methodology: Capillary Melting Point Method.[1][2]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle (optional, for powdering the sample)
Procedure:
-
Ensure the sodium propanoate sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a depth of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.[6]
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the apparatus rapidly to a temperature about 15-20 °C below the expected melting point of sodium propanoate (~285 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate temperature reading.[6]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).
-
The recorded range is the melting point of the sample. For pure compounds, this range is typically narrow (0.5-1 °C).[1]
Determination of Aqueous Solubility
Objective: To determine the solubility of sodium propanoate in water at a specific temperature.
Methodology: Saturation Method.[9]
Apparatus:
-
Beaker or flask
-
Magnetic stirrer and stir bar
-
Constant temperature water bath
-
Thermometer
-
Analytical balance
-
Filtration apparatus (e.g., syringe with a filter)
-
Evaporating dish
Procedure:
-
Equilibrate a beaker of distilled water to the desired temperature in a constant temperature water bath.
-
Add a known excess amount of sodium propanoate to the water while stirring continuously with a magnetic stirrer.
-
Allow the solution to stir for a sufficient time (e.g., several hours) to ensure equilibrium is reached and the solution is saturated.
-
Once saturated, stop stirring and allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-weighed syringe fitted with a filter to avoid transferring any solid particles.
-
Weigh the syringe with the solution to determine the mass of the solution withdrawn.
-
Transfer the solution from the syringe to a pre-weighed evaporating dish.
-
Gently heat the evaporating dish to evaporate the water completely, leaving behind the dissolved sodium propanoate.
-
Allow the evaporating dish to cool to room temperature in a desiccator and then weigh it.
-
The mass of the dissolved sodium propanoate can be calculated by subtracting the initial mass of the evaporating dish from the final mass.
-
The solubility can then be expressed in g/100 mL or g/L of water.
Signaling Pathways and Mechanisms of Action
Antifungal Mechanism of Action
Sodium propanoate exerts its antifungal activity primarily through the disruption of fungal metabolism. Once it enters the fungal cell, it is converted to its active form, propionyl-CoA.[10] Propionyl-CoA then inhibits several key enzymes, particularly within the methylcitrate cycle, which is crucial for the metabolism of propionate in many fungi, including Aspergillus nidulans.[10]
The accumulation of propionyl-CoA leads to the inhibition of enzymes such as pyruvate (B1213749) dehydrogenase and succinyl-CoA synthetase, disrupting the tricarboxylic acid (TCA) cycle and cellular energy production.[10][11] This metabolic disruption ultimately leads to the inhibition of fungal growth.
Histone Deacetylase (HDAC) Inhibition
Sodium propanoate is also recognized as a histone deacetylase (HDAC) inhibitor.[12] HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression. By inhibiting HDACs, sodium propanoate promotes histone hyperacetylation. This "opening up" of the chromatin structure allows transcription factors to access DNA, leading to the expression of genes that can, for example, suppress inflammation or induce apoptosis in cancer cells.
Experimental Workflows
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the minimum concentration of sodium propanoate that inhibits the visible growth of a specific fungus, such as Aspergillus nidulans.
Methodology: Broth Microdilution Method.[13][14]
Western Blot for Histone Acetylation
Objective: To assess the effect of sodium propanoate on histone H3 acetylation in a cell line.
Methodology: Western Blotting.[8]
References
- 1. The effect of propionate on the regulation of the pyruvate dehydrogenase complex in the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic pathway analysis of the methylcitrate cycle in bacteria and fungi identifies methylcitrate synthase as an antiinfective drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The specific inhibition of the pyruvate dehydrogenase complex from pig kidney by propionyl-CoA and isovaleryl-Co-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methylcitrate cycle - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Detailed evaluation of pyruvate dehydrogenase complex inhibition in simulated exercise conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Propionate inhibition of succinate:CoA ligase (GDP) and the citric acid cycle in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sodium propionate and sodium butyrate effects on histone deacetylase (HDAC) activity, histone acetylation, and inflammatory gene expression in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
